4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,6-dimethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,6-dimethylphenyl)benzamide is a complex organic molecule. It features a benzamide structure, a benzofuran moiety, and dimethylphenyl groups, making it a multifaceted candidate for various scientific applications. The blend of these structural elements suggests potential utility in diverse fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formation of Benzofuran Moiety: : The synthesis typically starts with the formation of the benzofuran structure through cyclization reactions involving suitable starting materials such as 2-hydroxybenzoic acid derivatives.
Coupling Reactions: : The benzofuran moiety is then coupled with a benzamide derivative through etherification or esterification reactions. This often involves the use of reagents like sodium hydride or potassium carbonate to facilitate the coupling.
Addition of Dimethylphenyl Groups: : The addition of dimethylphenyl groups is generally accomplished via Friedel-Crafts alkylation using dimethylbenzene and a suitable Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods:
Industrial production would leverage large-scale batch reactors with stringent control of reaction conditions like temperature, pressure, and pH to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are crucial for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: : The benzofuran moiety can undergo oxidation reactions to form various oxides.
Reduction: : Reduction of the benzamide portion can result in amine derivatives.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the benzamide and benzofuran sites.
Common Reagents and Conditions Used:
Oxidizing Agents: : Chromium trioxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dichloromethane, toluene, ethanol.
Catalysts: : Palladium on carbon, aluminum chloride.
Major Products Formed:
Oxidation: : Benzofuran oxides.
Reduction: : Dimethylphenylamine derivatives.
Substitution: : Varied substituted benzamides and benzofurans depending on the reagent used.
Scientific Research Applications
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Studied for its interaction with biological macromolecules.
Medicine: : Potential pharmaceutical applications due to its benzamide structure which is often found in drugs.
Industry: : Potential use in materials science for the development of polymers and other advanced materials.
Mechanism of Action
This compound's mechanism of action could involve binding to specific molecular targets such as enzymes or receptors. The benzamide structure might facilitate interaction with protein targets, while the benzofuran moiety could influence cellular pathways.
Molecular Targets and Pathways:
Enzymes: : Potential inhibition or modulation of enzyme activity.
Receptors: : Possible binding to cell surface or intracellular receptors affecting signal transduction pathways.
Comparison with Similar Compounds
Compared to other benzamide and benzofuran derivatives, 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,6-dimethylphenyl)benzamide stands out due to the presence of the dimethylphenyl groups which can alter its physicochemical properties and biological activity.
Similar Compounds:
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)oxy]methyl}-benzamide.
N-(2,6-dimethylphenyl)benzamide.
7-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran.
This compound’s unique structural attributes and versatile reactivity make it a significant subject for further research and development in multiple scientific domains.
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2,6-dimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO3/c1-17-7-5-8-18(2)23(17)27-25(28)20-13-11-19(12-14-20)16-29-22-10-6-9-21-15-26(3,4)30-24(21)22/h5-14H,15-16H2,1-4H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBFUOOUMSKDPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.